molecular formula C9H14Cl2N2 B8241875 2-(6-Chloro-3-methyl-2-pyridyl)propan-2-amine;hydrochloride

2-(6-Chloro-3-methyl-2-pyridyl)propan-2-amine;hydrochloride

Cat. No.: B8241875
M. Wt: 221.12 g/mol
InChI Key: CRUNJACNEMOXQN-UHFFFAOYSA-N
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Description

2-(6-Chloro-3-methyl-2-pyridyl)propan-2-amine;hydrochloride is a chemical compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a chloro group at the 6th position and a methyl group at the 3rd position of the pyridine ring, along with a propan-2-amine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-3-methyl-2-pyridyl)propan-2-amine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloro-3-methylpyridine.

    Alkylation: The 6-chloro-3-methylpyridine undergoes alkylation with a suitable alkylating agent, such as 2-bromo-2-methylpropane, in the presence of a base like potassium carbonate.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the propan-2-amine group.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-3-methyl-2-pyridyl)propan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(6-Chloro-3-methyl-2-pyridyl)propan-2-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-3-methyl-2-pyridyl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-pyridinecarbonitrile: Another substituted pyridine with a chloro group at the 6th position.

    2-Chloro-5-cyanopyridine: Contains a chloro group and a cyano group on the pyridine ring.

    (6-Chloro-3-pyridyl)methylamine: Similar structure with a methylamine group.

Uniqueness

2-(6-Chloro-3-methyl-2-pyridyl)propan-2-amine;hydrochloride is unique due to the presence of both the chloro and methyl groups on the pyridine ring, along with the propan-2-amine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-(6-chloro-3-methylpyridin-2-yl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2.ClH/c1-6-4-5-7(10)12-8(6)9(2,3)11;/h4-5H,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUNJACNEMOXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Cl)C(C)(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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